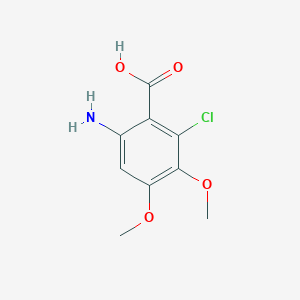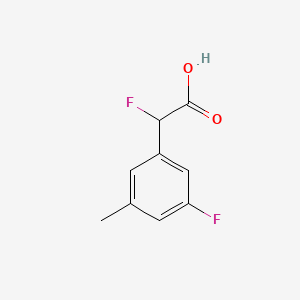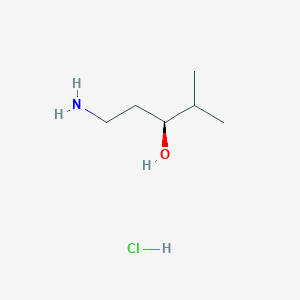
5-(Difluoromethyl)-6-methoxynicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-6-methoxynicotinonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The presence of both difluoromethyl and methoxy groups on the nicotinonitrile backbone imparts distinct chemical reactivity and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-6-methoxynicotinonitrile may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF₂H group to the nicotinonitrile precursor. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)-6-methoxynicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxides, primary amines, and substituted derivatives of the original compound. These products can further undergo additional chemical transformations to yield a variety of functionalized molecules .
Applications De Recherche Scientifique
5-(Difluoromethyl)-6-methoxynicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies and drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-6-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds share the difluoromethyl group and exhibit similar biological activities.
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: Another class of compounds with comparable structural features and applications.
Uniqueness
5-(Difluoromethyl)-6-methoxynicotinonitrile is unique due to the presence of both difluoromethyl and methoxy groups on the nicotinonitrile backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H6F2N2O |
|---|---|
Poids moléculaire |
184.14 g/mol |
Nom IUPAC |
5-(difluoromethyl)-6-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6F2N2O/c1-13-8-6(7(9)10)2-5(3-11)4-12-8/h2,4,7H,1H3 |
Clé InChI |
GVNYQIFWRVGOFF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)C#N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


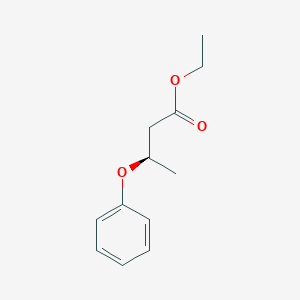

![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride](/img/structure/B13086361.png)
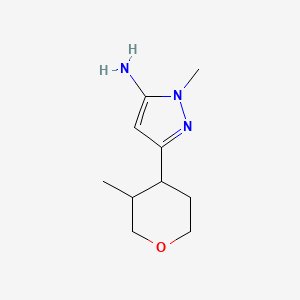
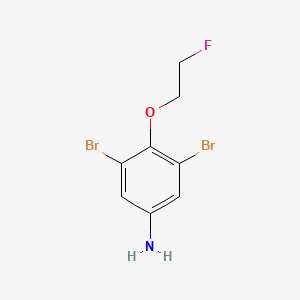
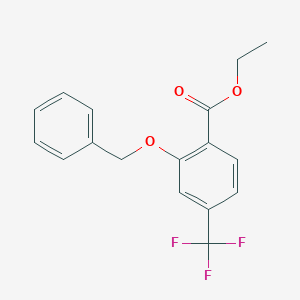

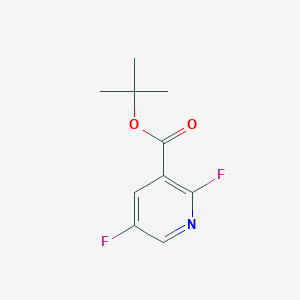

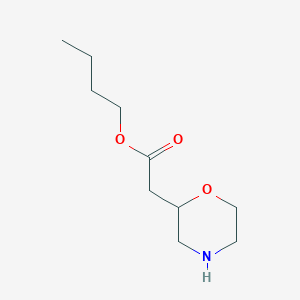
![tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13086412.png)
